molecular formula C19H15F5N4O4 B4844160 1-ETHYL-N-METHYL-4-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE

1-ETHYL-N-METHYL-4-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4844160
M. Wt: 458.3 g/mol
InChI Key: OZPUJTOGAPOSLU-UHFFFAOYSA-N
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Description

1-ETHYL-N-METHYL-4-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole core, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The presence of multiple functional groups, including an ethyl group, a methyl group, and a pentafluorophenoxy group, contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-N-METHYL-4-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step reactions. One common approach includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the ethyl and methyl groups: Alkylation reactions using ethyl halides and methyl halides in the presence of a strong base like sodium hydride.

    Attachment of the pentafluorophenoxy group: This step involves nucleophilic substitution reactions where the pentafluorophenoxy group is introduced using pentafluorophenol and a suitable leaving group.

    Final coupling reactions: The furan ring and the carbonyl group are introduced through coupling reactions, often using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-N-METHYL-4-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-ETHYL-N-METHYL-4-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-ETHYL-N-METHYL-4-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pentafluorophenoxy group can enhance binding affinity through hydrophobic interactions and electronic effects. The pyrazole core may participate in hydrogen bonding and π-π stacking interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-ETHYL-3-METHYL-4-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE
  • 1-ETHYL-N-METHYL-4-[({5-[(2,3,4,5,6-TRIFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE

Uniqueness

1-ETHYL-N-METHYL-4-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to the presence of the pentafluorophenoxy group, which imparts unique electronic and steric properties. This makes the compound particularly valuable in applications requiring high binding affinity and specificity.

Properties

IUPAC Name

1-ethyl-N-methyl-4-[[5-[(2,3,4,5,6-pentafluorophenoxy)methyl]furan-2-carbonyl]amino]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F5N4O4/c1-3-28-6-9(16(27-28)19(30)25-2)26-18(29)10-5-4-8(32-10)7-31-17-14(23)12(21)11(20)13(22)15(17)24/h4-6H,3,7H2,1-2H3,(H,25,30)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPUJTOGAPOSLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC)NC(=O)C2=CC=C(O2)COC3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F5N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ETHYL-N-METHYL-4-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-ETHYL-N-METHYL-4-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-ETHYL-N-METHYL-4-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
1-ETHYL-N-METHYL-4-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-ETHYL-N-METHYL-4-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-ETHYL-N-METHYL-4-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE

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